[4-(2-Fluorophenyl)piperazin-1-yl]-(2-methyl-1,3-thiazol-4-yl)methanone
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Overview
Description
[4-(2-Fluorophenyl)piperazin-1-yl]-(2-methyl-1,3-thiazol-4-yl)methanone is an organic compound that features a piperazine ring substituted with a fluorophenyl group and a thiazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [4-(2-Fluorophenyl)piperazin-1-yl]-(2-methyl-1,3-thiazol-4-yl)methanone typically involves the reaction of 2-fluorophenylpiperazine with 2-methyl-1,3-thiazole-4-carboxylic acid chloride under basic conditions. The reaction is carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like triethylamine to neutralize the hydrochloric acid formed during the reaction .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
[4-(2-Fluorophenyl)piperazin-1-yl]-(2-methyl-1,3-thiazol-4-yl)methanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The fluorophenyl group can undergo nucleophilic substitution reactions, where the fluorine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
[4-(2-Fluorophenyl)piperazin-1-yl]-(2-methyl-1,3-thiazol-4-yl)methanone has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological targets, such as enzymes and receptors.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of [4-(2-Fluorophenyl)piperazin-1-yl]-(2-methyl-1,3-thiazol-4-yl)methanone involves its interaction with specific molecular targets, such as enzymes or receptors. For example, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The compound’s structure allows it to fit into the binding pockets of these targets, leading to its biological effects .
Comparison with Similar Compounds
Similar Compounds
- [4-(4-Fluorophenyl)piperazin-1-yl]-(2-methyl-1,3-thiazol-4-yl)methanone
- [4-(2-Chlorophenyl)piperazin-1-yl]-(2-methyl-1,3-thiazol-4-yl)methanone
Uniqueness
Compared to similar compounds, [4-(2-Fluorophenyl)piperazin-1-yl]-(2-methyl-1,3-thiazol-4-yl)methanone is unique due to the presence of the fluorine atom, which can significantly influence its chemical reactivity and biological activity. The fluorine atom can enhance the compound’s stability and its ability to interact with biological targets .
Properties
IUPAC Name |
[4-(2-fluorophenyl)piperazin-1-yl]-(2-methyl-1,3-thiazol-4-yl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16FN3OS/c1-11-17-13(10-21-11)15(20)19-8-6-18(7-9-19)14-5-3-2-4-12(14)16/h2-5,10H,6-9H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WDXFZOPQYFUJQN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CS1)C(=O)N2CCN(CC2)C3=CC=CC=C3F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16FN3OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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